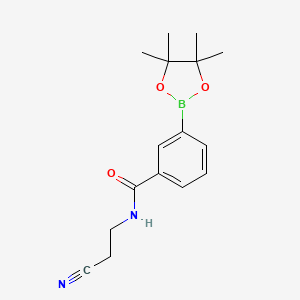

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

描述

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure features a benzamide core substituted with a tetramethyl dioxaborolan-2-yl group at the 3-position and a cyanoethyl (-CH₂CH₂CN) group on the amide nitrogen. This compound is primarily used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs for pharmaceuticals and agrochemicals . The boronic ester moiety enhances its stability and reactivity in metal-catalyzed transformations, while the cyanoethyl group may influence solubility and electronic properties .

属性

IUPAC Name |

N-(2-cyanoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-5-7-12(11-13)14(20)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCFJIQYAPNPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 775351-59-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H21BN2O3

- Molecular Weight : 300.16 g/mol

- CAS Number : 775351-59-2

This compound is a member of the boron-containing compounds known for their role in various biological processes. Its structure allows it to interact with biological macromolecules, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds containing a dioxaborolane moiety exhibit anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival pathways.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane could effectively inhibit the growth of cancer cell lines such as A431 (epidermoid carcinoma) and Fadu (hypopharyngeal carcinoma) through selective kinase inhibition .

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor has been explored. Compounds with similar structures have shown the ability to inhibit enzymes such as proteases and kinases, which are crucial in various metabolic pathways.

Research Finding : In vitro studies have indicated that the compound can inhibit specific kinases associated with cancer progression, suggesting its utility as a therapeutic agent in oncology .

Comparative Analysis of Related Compounds

Safety and Toxicity

While the biological activity of this compound is promising, it is crucial to assess its safety profile. Preliminary studies suggest that boron-containing compounds generally exhibit low toxicity in animal models; however, comprehensive toxicity studies are necessary to confirm these findings.

科学研究应用

Organic Synthesis

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily utilized as a boron-containing reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Cross-Coupling Reactions : The compound can act as a boron source in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The cyanoethyl group enhances the electrophilic nature of the benzamide, allowing for selective functionalization under mild conditions. This property is advantageous for creating derivatives with specific biological activities.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds crucial for drug discovery |

| Electrophilic Substitution | Enables selective functionalization of aromatics |

| Synthesis of Complex Molecules | Acts as a versatile building block in multi-step syntheses |

Medicinal Chemistry

The compound's structural features contribute to its potential applications in medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of key enzymes or pathways involved in tumor growth.

- Drug Development : As a boron-containing compound, it may serve as a lead compound for developing new therapeutic agents. Its ability to form stable complexes with biological targets makes it an interesting candidate for further investigation.

Table 2: Medicinal Applications

| Application | Potential Benefit |

|---|---|

| Anticancer Agents | Inhibitory effects on cancer cell proliferation |

| Drug Development | Lead compound for new therapeutic agents |

| Targeted Therapy | Potential for selective targeting of disease pathways |

Materials Science

In materials science, this compound has been explored for its unique properties:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance for applications such as coatings and composites.

- Nanotechnology : Research indicates that this compound could be used in the development of nanomaterials due to its ability to stabilize metal nanoparticles. These nanoparticles have diverse applications ranging from catalysis to drug delivery systems.

Table 3: Applications in Materials Science

| Application | Description |

|---|---|

| Polymer Synthesis | Enhances properties of polymers |

| Nanoparticle Stabilization | Useful in creating stable metal nanoparticles |

| Coatings and Composites | Improves durability and performance of materials |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various derivatives on breast cancer cells, revealing promising results that warrant further exploration.

-

Application in Polymer Chemistry :

- Research conducted at a leading university demonstrated that incorporating this compound into polycarbonate matrices significantly improved impact resistance and thermal stability.

-

Nanoparticle Development :

- A recent publication detailed the use of this compound as a stabilizer for gold nanoparticles, enhancing their catalytic efficiency in organic reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, highlighting differences in substituents, applications, and physicochemical properties:

Physicochemical Properties

- Solubility: Compounds with polar substituents (e.g., N-cyanoethyl, N-methoxypropyl) exhibit improved solubility in polar aprotic solvents (DMF, DMSO) compared to nonpolar analogs like N-propargyl derivatives .

- Stability : Tetramethyl dioxaborolan-2-yl groups confer hydrolytic stability, enabling storage at room temperature, whereas unprotected boronic acids require refrigeration .

Research Findings and Case Studies

- Case Study 1 : In a 2023 study, N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was coupled with 6-bromoquinazolines to yield antitumor agents with IC₅₀ values < 100 nM .

- Case Study 2: N-(3-Methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide demonstrated superior catalytic activity in alkoxycarbonylation reactions compared to cyanoethyl analogs, attributed to its electron-donating methoxy group .

常见问题

Q. Key Conditions :

- Solvents: DMF, THF, or dichloromethane.

- Temperature: 80–100°C for coupling steps.

- Monitoring: TLC (Rf ~0.5 in EtOAc/hexane) or HPLC .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the tetramethyl-dioxaborolane (δ ~1.3 ppm for methyl groups) and cyanoethyl signals (δ ~2.5–3.5 ppm for CH₂ groups) .

- FT-IR : Identify the carbonyl (C=O, ~1670 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography (if crystalline) : Resolve bond lengths (e.g., B–O ~1.36 Å) using SHELXL for refinement .

Advanced: How can Pd-catalyzed cross-coupling steps be optimized for higher yields?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for better stability and turnover .

- Base Optimization : K₃PO₄ or Cs₂CO₃ improves coupling efficiency compared to Na₂CO₃ .

- Solvent Effects : Dioxane or toluene enhances reactivity over DMF due to better ligand coordination .

- Temperature Control : Maintain 90–110°C to prevent side reactions (e.g., protodeboronation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。